N-allyl-N-[3-(4-iodophenoxy)propyl]amine
Description
N-allyl-N-[3-(4-iodophenoxy)propyl]amine is a tertiary amine featuring an allyl group and a 3-(4-iodophenoxy)propyl chain. The allyl group contributes to hydrophobicity and may participate in addition reactions.
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17g/mol |
IUPAC Name |
3-(4-iodophenoxy)-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C12H16INO/c1-2-8-14-9-3-10-15-12-6-4-11(13)5-7-12/h2,4-7,14H,1,3,8-10H2 |
InChI Key |
CNXZQZIDEBSHEE-UHFFFAOYSA-N |
SMILES |
C=CCNCCCOC1=CC=C(C=C1)I |
Canonical SMILES |
C=CCNCCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenoxypropylamine Derivatives
The following compounds share the N-allyl-N-(3-phenoxypropyl)amine backbone but differ in substituents on the phenyl ring or amine side chains:
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to bromine may enhance halogen bonding in biological systems (e.g., protein-ligand interactions) .
- Heterocyclic Moieties: Pyridine () and morpholine () rings introduce distinct hydrogen-bonding capabilities and solubility profiles, contrasting with the iodophenoxy group’s hydrophobic nature.
Functional Group Comparisons in Amine Derivatives
Allyl vs. Non-Allyl Amines
- Allyl Group : Present in the target compound and ’s N-allyl-N-(3-hydroxypropyl)-p-toluenesulfonamide, the allyl moiety increases hydrophobicity and may enable thiol-ene click chemistry or Michael additions.
- Morpholine Derivatives: Compounds like (4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine () exhibit enhanced water solubility due to the morpholine ring’s polarity, unlike the iodophenoxypropyl chain.
Silyl-Functionalized Amines
- Bis-(3-(triethoxysilyl)-propyl)-amine (BTESPA, ) contains hydrolyzable triethoxysilyl groups, enabling silica network formation in materials science.
Physicochemical Properties
- Molecular Weight : The iodine atom increases molecular weight (e.g., 349.85 g/mol for ’s pyridine derivative vs. ~370–400 g/mol estimated for the target compound).
- Solubility: The iodophenoxy group’s hydrophobicity may reduce aqueous solubility compared to morpholine () or hydroxyethyl () derivatives.
- Stability : Allyl groups () may confer susceptibility to oxidation, whereas nitro groups () could destabilize under reducing conditions.
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